molecular formula C10H11NO2S B15214003 1-(Thiophen-2-ylmethyl)piperidine-2,4-dione

1-(Thiophen-2-ylmethyl)piperidine-2,4-dione

Katalognummer: B15214003
Molekulargewicht: 209.27 g/mol
InChI-Schlüssel: VESZOOIDVSVROO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(Thiophen-2-ylmethyl)piperidine-2,4-dione is a compound with the molecular formula C10H11NO2S and a molecular weight of 209.26 g/mol . This compound features a piperidine ring substituted with a thiophene group at the 2-position and a ketone group at the 4-position. The presence of the thiophene ring imparts unique chemical properties to the compound, making it of interest in various fields of research and industry.

Vorbereitungsmethoden

The synthesis of 1-(Thiophen-2-ylmethyl)piperidine-2,4-dione can be achieved through several synthetic routes. One common method involves the condensation of thiophene-2-carboxaldehyde with piperidine-2,4-dione under acidic conditions. The reaction typically proceeds via the formation of an imine intermediate, which is subsequently reduced to yield the desired product . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Analyse Chemischer Reaktionen

1-(Thiophen-2-ylmethyl)piperidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced thiophene derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, where halogenated reagents can introduce new functional groups.

    Cyclization: The compound can undergo cyclization reactions to form fused ring systems, which are of interest in medicinal chemistry.

Wissenschaftliche Forschungsanwendungen

1-(Thiophen-2-ylmethyl)piperidine-2,4-dione has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: The compound is used in the development of organic semiconductors and other advanced materials.

Wirkmechanismus

The mechanism of action of 1-(Thiophen-2-ylmethyl)piperidine-2,4-dione involves its interaction with specific molecular targets. The thiophene ring can engage in π-π interactions with aromatic residues in proteins, while the piperidine ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects .

Vergleich Mit ähnlichen Verbindungen

1-(Thiophen-2-ylmethyl)piperidine-2,4-dione can be compared with other thiophene-containing compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound in research and industry.

Eigenschaften

Molekularformel

C10H11NO2S

Molekulargewicht

209.27 g/mol

IUPAC-Name

1-(thiophen-2-ylmethyl)piperidine-2,4-dione

InChI

InChI=1S/C10H11NO2S/c12-8-3-4-11(10(13)6-8)7-9-2-1-5-14-9/h1-2,5H,3-4,6-7H2

InChI-Schlüssel

VESZOOIDVSVROO-UHFFFAOYSA-N

Kanonische SMILES

C1CN(C(=O)CC1=O)CC2=CC=CS2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.